N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
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Overview
Description
N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidinesThe structure of this compound includes a naphthalene moiety, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core, making it a complex and interesting molecule for scientific research .
Mechanism of Action
Target of Action
The primary target of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and subsequently blocking the phosphorylation process essential for CDK2’s function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the G1 to S phase transition . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . This mechanism is particularly effective against cancer cells, which are characterized by uncontrolled cell division .
Result of Action
The inhibition of CDK2 by N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant anti-proliferative effects, particularly against cancer cells . It has been shown to induce apoptosis (programmed cell death) within HCT cells . This compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as a potent inhibitor of protein kinases such as CDK2 , PKD1, PKD2, and PKD3 . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their activity and thus affecting the biochemical reactions they catalyze .
Cellular Effects
The effects of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells have been studied extensively. It has been found to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a kinase inhibitor, it binds to the active sites of kinases, inhibiting their activity and thus affecting the phosphorylation processes in cells . This leads to changes in gene expression and impacts various cellular functions .
Metabolic Pathways
Given its inhibitory effects on kinases, it is likely to impact various metabolic pathways that involve these enzymes .
Transport and Distribution
Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner similar to other kinase inhibitors .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely to be localized in the areas of the cell where these biomolecules are found .
Preparation Methods
The synthesis of N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions. One common method includes the condensation of appropriate naphthalene and phenyl derivatives with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of specific enzymes, making it valuable in biochemical studies.
Industry: It is utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar in structure but with a methyl group instead of a phenyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, offering different biological activities.
Properties
IUPAC Name |
N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZVGVWXZEOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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